

Unveiling the Molecular Architecture and Functional Potential of Dilaurylglycerosulfate Sodium: A Technical Guide

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Compound of Interest

Compound Name: *Dilaurylglycerosulfate sodium*

Cat. No.: *B10861153*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "**Dilaurylglycerosulfate sodium**" is not found in major chemical databases under this specific name. This technical guide is based on the presumed chemical structures derived from the nomenclature—sodium 2,3-bis(dodecanoyloxy)propyl sulfate and its 1,3-isomer. The experimental protocols and data presented are based on established chemical principles and analogous well-documented surfactant systems, as direct experimental data for this specific compound is not publicly available.

Introduction

Dilaurylglycerosulfate sodium is conceptualized as an anionic surfactant characterized by a glycerol backbone esterified with two lauryl (dodecyl) fatty acid chains, with the remaining hydroxyl group sulfated and neutralized with a sodium counterion. This double-chain structure places it in a category of surfactants with distinct physicochemical properties and a range of potential applications, particularly in fields requiring emulsification, solubilization, and the formation of organized molecular assemblies such as vesicles. This guide provides an in-depth exploration of its presumed chemical structure, a plausible synthetic pathway, methods for its characterization, and its potential utility in drug development and other scientific domains.

Chemical Structure and Physicochemical Properties

The name "**Dilaurylglycerosulfate sodium**" suggests two possible isomers depending on the substitution pattern on the glycerol backbone: the 1,2-isomer and the 1,3-isomer.

Presumed Chemical Structures

The two likely isomers of **Dilaurylglycerosulfate sodium** are:

- Sodium 2,3-bis(dodecanoyloxy)propyl sulfate (1,2-isomer)
- Sodium 1,3-bis(dodecanoyloxy)propyl sulfate (1,3-isomer)

Presumed Isomers of Dilaurylglycerosulfate Sodium

1,2-Dilaurylglycerosulfate sodium	1,3-Dilaurylglycerosulfate sodium
1_2_isomer	1_3_isomer

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Caption: Chemical structures of the two presumed isomers of **Dilaurylglycerosulfate sodium**.

A textual representation of the structures is provided here due to the inability to generate images directly.

1,2-Dilaurylglycerosulfate sodium: $\text{CH}_2(\text{OSO}_3^-\text{Na}^+) | \text{CH}(\text{OCOC}_{11}\text{H}_{23}) | \text{CH}_2(\text{OCOC}_{11}\text{H}_{23})$

1,3-Dilaurylglycerosulfate sodium: $\text{CH}_2(\text{OCOC}_{11}\text{H}_{23}) | \text{CH}(\text{OSO}_3^-\text{Na}^+) | \text{CH}_2(\text{OCOC}_{11}\text{H}_{23})$

Physicochemical Properties

While experimental data for **Dilaurylglycerosulfate sodium** is unavailable, its properties can be inferred from its structure and compared to analogous surfactants. As a double-chain anionic surfactant, it is expected to have a low critical micelle concentration (CMC) and form

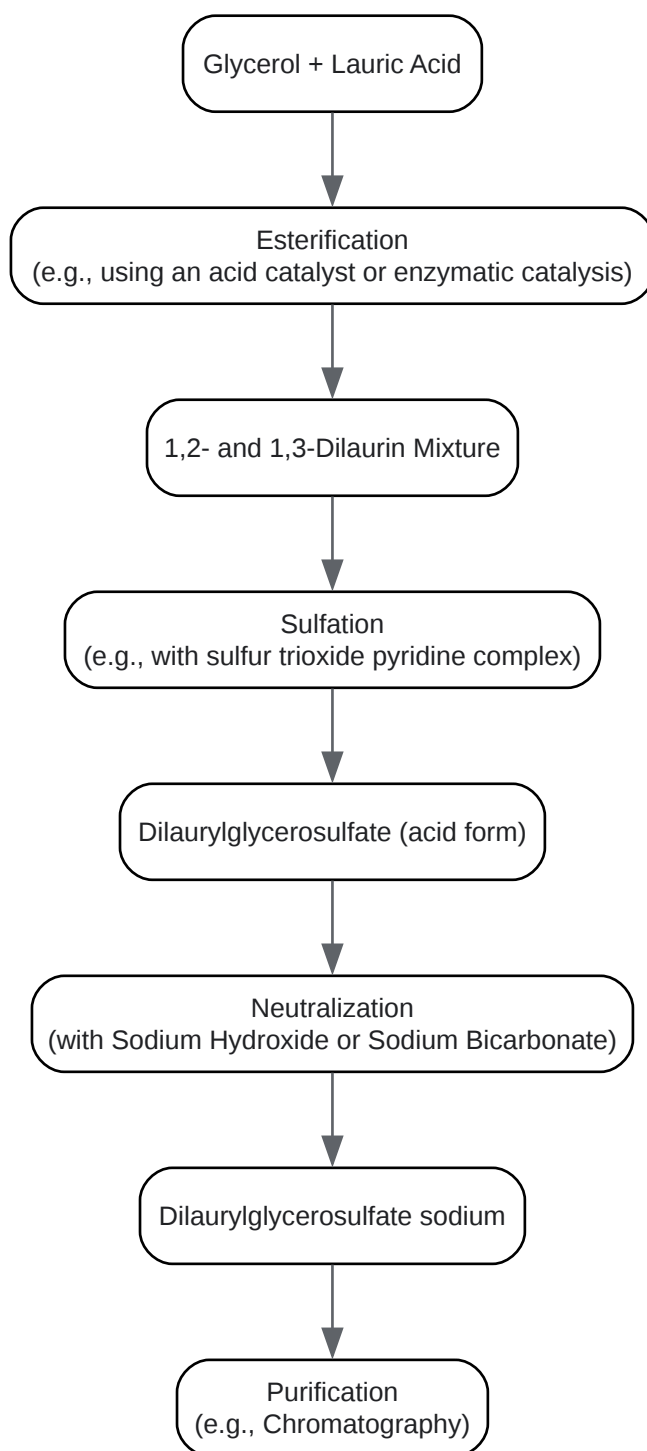
stable bilayers in aqueous solutions, potentially leading to the formation of vesicles or lamellar phases.

Property	Presumed Value/Characteristic for Dilaurylglycerosulfate Sodium	Comparison with Sodium Dodecyl Sulfate (SDS)[1]
Type	Anionic, double-chain surfactant	Anionic, single-chain surfactant
Molecular Weight (g/mol)	Approx. 554.75	288.38
Solubility	Expected to be soluble in water, forming micelles or vesicles.	Soluble in water.
Critical Micelle Conc. (CMC)	Expected to be significantly lower than SDS.	~8.2 mM
Surface Activity	High	High
Self-Assembly	Expected to form bilayers, vesicles (liposomes), or lamellar phases.	Forms spherical micelles.

Synthesis and Characterization

A plausible synthetic route for **Dilaurylglycerosulfate sodium** would involve a two-step process: the synthesis of a dilaurin intermediate followed by sulfation.

Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for **Dilaurylglycosulfate sodium**.

Experimental Protocols

This protocol is adapted from a general method for the synthesis of 1,3-diacylglycerols.^[2]

- **Reactants:** Combine glycerol (10 mmol) and lauric acid (20 mmol) in a reaction flask.
- **Enzyme Addition:** Add a 1,3-specific lipase, such as *Rhizomucor miehei* lipase (e.g., Lipozyme RM IM), at a concentration of 5% (w/w) of the total reactants.
- **Reaction Conditions:** The reaction is carried out in a solvent-free system under vacuum to remove the water produced during esterification. The mixture is incubated at a controlled temperature (e.g., 50-60°C) with constant stirring.
- **Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by titrating the remaining free fatty acid content.
- **Purification:** Once the reaction is complete, the enzyme is filtered off. The resulting mixture of mono-, di-, and triglycerides can be purified by column chromatography on silica gel to isolate the 1,3-dilaurin.

This is a general protocol for the sulfation of alcohols.

- **Dissolution:** Dissolve the purified dilaurin in a suitable anhydrous solvent, such as pyridine or dichloromethane.
- **Sulfating Agent:** Cool the solution in an ice bath and slowly add a sulfating agent, such as sulfur trioxide pyridine complex, in a stoichiometric amount.
- **Reaction:** Allow the reaction to proceed at a low temperature, gradually warming to room temperature, while monitoring by TLC.
- **Quenching:** Once the reaction is complete, quench it by the slow addition of water or a buffer solution.
- **Neutralization:** Neutralize the reaction mixture to pH 7 with a solution of sodium hydroxide or sodium bicarbonate.
- **Purification:** The final product, **Dilaurylglycerosulfate sodium**, can be purified by techniques such as dialysis to remove excess salts, followed by lyophilization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Dissolve the purified product in a suitable deuterated solvent (e.g., D_2O or $\text{CDCl}_3/\text{MeOD}$ mixture). The ^1H NMR spectrum should confirm the presence of the lauryl chains (signals in the aliphatic region), the glycerol backbone, and the sulfate group (downfield shift of the proton on the carbon bearing the sulfate group).[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - ^{13}C NMR: The ^{13}C NMR spectrum will provide complementary information on the carbon skeleton, confirming the ester and sulfate linkages.
- Mass Spectrometry (MS):
 - Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode is suitable for analyzing this anionic surfactant. The mass spectrum should show a prominent peak corresponding to the molecular ion $[\text{M}-\text{Na}]^-$.
 - Tandem MS (MS/MS) can be used to fragment the molecular ion to confirm the structure, showing characteristic losses of the lauryl chains and the sulfate group.[\[6\]](#)

The CMC can be determined by measuring the change in a physical property of the surfactant solution as a function of its concentration.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

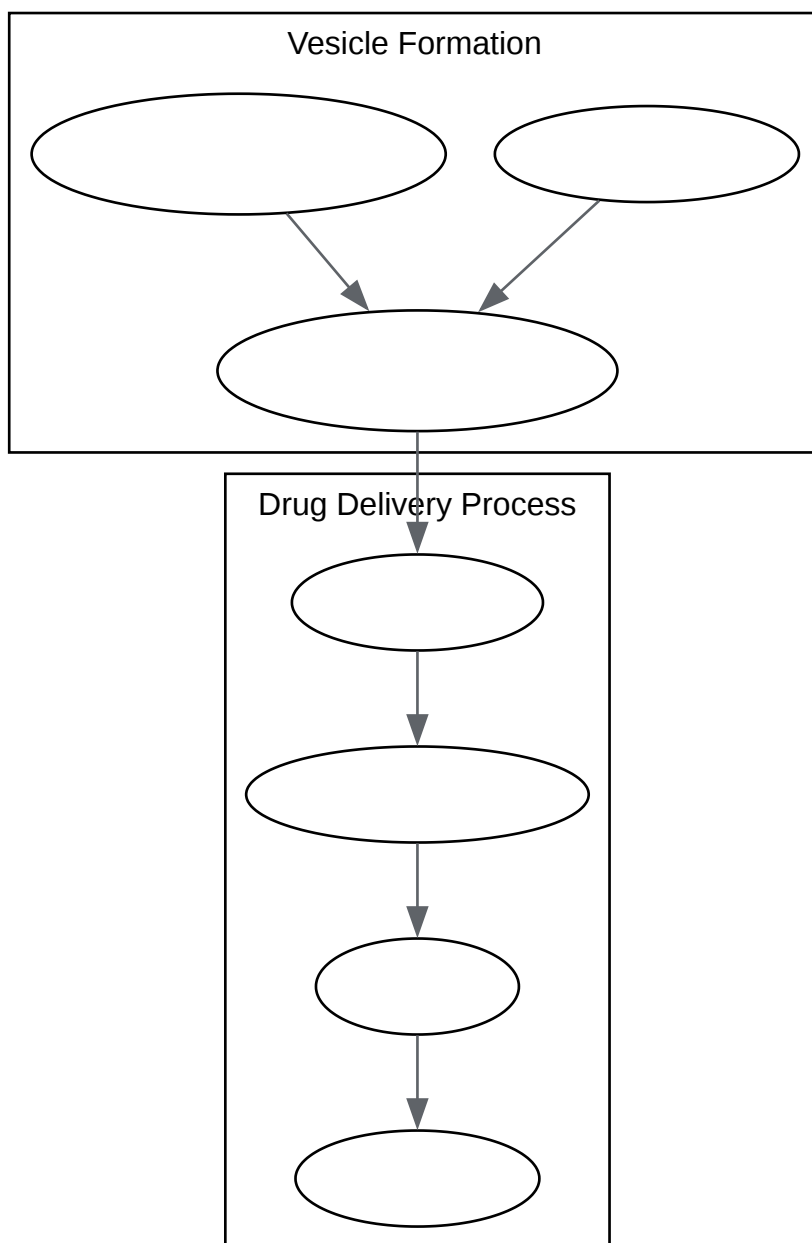
- Preparation of Solutions: Prepare a series of aqueous solutions of **Dilaurylglycerosulfate sodium** with varying concentrations.
- Surface Tension Measurement:
 - Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring).[\[11\]](#)
 - Plot the surface tension versus the logarithm of the surfactant concentration.
 - The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant.[\[1\]](#)
- Conductivity Measurement:

- For an ionic surfactant like this, the electrical conductivity of the solutions can be measured.
- Plot the conductivity versus the surfactant concentration.
- The CMC is identified by a change in the slope of this plot.

Potential Applications in Drug Development

The double-chain structure of **Dilaurylglycerosulfate sodium** suggests its potential utility in advanced drug delivery systems.

Conceptual Application in a Drug Delivery System



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Caption: Conceptual workflow of **Dilaurylglycerosulfate sodium** in a drug delivery system.

Double-chain surfactants are known to form stable vesicles (liposomes) that can encapsulate both hydrophilic and hydrophobic drugs.[12][13] These drug-loaded vesicles can potentially:

- Enhance Solubility: Solubilize poorly water-soluble drugs within the hydrophobic bilayer of the vesicle.

- **Improve Stability:** Protect the encapsulated drug from degradation in the biological environment.
- **Controlled Release:** Provide sustained or targeted release of the drug at the desired site of action.
- **Enhance Permeation:** Surfactants can act as permeation enhancers, facilitating the transport of drugs across biological membranes.^[14]

Conclusion

While "**Dilaurylglycerosulfate sodium**" does not appear to be a commercially available or well-documented compound, its presumed chemical structure as a double-chain anionic surfactant suggests a range of interesting physicochemical properties and potential applications. This technical guide provides a foundational understanding of this hypothetical molecule, including its likely structure, a plausible synthetic approach, and standard experimental protocols for its characterization. For researchers and professionals in drug development, molecules with such architecture are of interest for formulating novel drug delivery systems. Further research into the synthesis and characterization of this and similar surfactants could open new avenues in materials science and pharmaceutical technology.

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